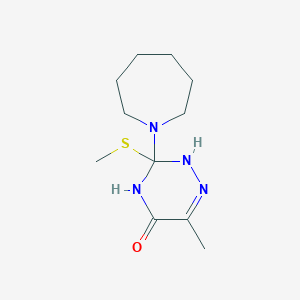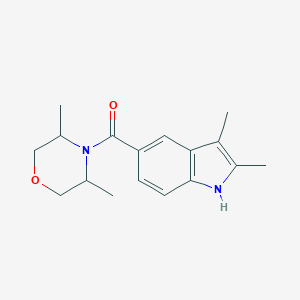
Scutellaric acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Treatment of Cardiovascular Diseases
Scutellarin is widely used in the treatment of cardiovascular diseases such as cerebral infarction, angina pectoris, cerebral thrombosis, and coronary heart disease . It has been found to have certain effects on anti-thrombosis, thereby improving the function of vascular endothelial cells .
Anti-Tumor Effects
Scutellarin has shown promising therapeutic effects in the treatment of various types of cancer, including glioma, breast cancer, lung cancer, renal cancer, and colon cancer . The exact mechanisms of its anti-tumor effects are still under investigation.
Anti-Inflammatory Properties
Scutellarin has been found to possess anti-inflammatory properties . This makes it potentially useful in the treatment of various inflammatory conditions, although more research is needed to fully understand its mechanisms of action in this area.
Anti-Oxidant Activity
Scutellarin has demonstrated anti-oxidant activity . This suggests that it could be used to combat oxidative stress, which is implicated in a variety of health conditions, including aging, neurodegenerative diseases, and cardiovascular diseases.
Anti-Viral Properties
Scutellarin has shown potential therapeutic effects against viruses . This includes potential therapeutic effects against COVID-19, although these effects are still being investigated and need to be confirmed in clinical trials .
Treatment of Metabolic Diseases and Kidney Protection
Scutellarin has been found to have good therapeutic effects in the treatment of metabolic diseases and in kidney protection . This suggests that it could be used to help manage conditions such as diabetes and kidney disease.
Wirkmechanismus
Target of Action
Scutellaric acid is a compound that has been isolated from the plant Scutellaria barbata, which has a long history of medical use in Traditional Chinese Medicine The primary targets of Scutellaric acid are not explicitly mentioned in the available literature
Mode of Action
Generally, the chemical structure of a compound defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site
Biochemical Pathways
Scutellaria barbata, from which Scutellaric acid is derived, has been reported to have anti-cancer, bacteriostasis, anti-virus, anti-inflammation, anti-oxidation, and immunity enhancement properties . These effects suggest that Scutellaric acid may influence multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of Scutellaric acid in humans have been studied. After a single oral administration of Scutellarin, the precursor of Scutellaric acid, the plasma concentrations of Scutellarin were very low, indicating that it might be rapidly metabolized or poorly absorbed . The major metabolite of Scutellarin was found in comparatively high concentrations in the plasma, suggesting that Scutellarin could be absorbed into the intestine after hydrolysis to its aglycone by bacterial enzymes .
Result of Action
Scutellaria barbata, from which scutellaric acid is derived, has been reported to have anti-cancer, bacteriostasis, anti-virus, anti-inflammation, anti-oxidation, and immunity enhancement properties . These effects suggest that Scutellaric acid may have similar effects at the molecular and cellular level.
Safety and Hazards
When handling Scutellaric acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYMURMZNDHNS-JZLUYQONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scutellaric acid | |
CAS RN |
102919-76-6 | |
| Record name | Scutellaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102919766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCUTELLARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKB52TAX5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Scutellaric acid and where is it found?
A1: Scutellaric acid is an oleanane-type triterpene acid. It was first isolated from the plant Scutellaria rivularis []. It has since been identified in other species of Scutellaria, including Scutellaria barbata [, ] and Scutellaria lateriflora [], as well as in the fruits of Akebia quinata [].
Q2: What are the known biological activities of Scutellaric acid?
A2: While the provided research focuses primarily on the isolation and structural characterization of Scutellaric acid, there is limited information regarding its specific biological activities within these papers. Further research is needed to elucidate its potential therapeutic benefits.
Q3: What analytical techniques are commonly used to identify and characterize Scutellaric acid?
A3: Researchers utilize a combination of spectroscopic and chromatographic methods to isolate and characterize Scutellaric acid. These techniques often include:
- Chromatography: Column chromatography, often with silica gel as the stationary phase, is employed to separate Scutellaric acid from other compounds in plant extracts. [, , ]
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is crucial for determining the structure of Scutellaric acid. Additionally, High-resolution mass spectrometry (HRMS) provides information about the molecular mass and formula. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)






![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)